molecular formula C15H13ClO3 B6287254 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid CAS No. 2586125-91-7

4-(Benzyloxy)-3-chloro-2-methylbenzoic acid

Cat. No.: B6287254
CAS No.: 2586125-91-7
M. Wt: 276.71 g/mol
InChI Key: GEEJEZNUFWIEON-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-2-methylbenzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a chlorine atom, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the chlorination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and benzyloxylation processes. These methods are optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce benzyl alcohol derivatives .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

IUPAC Name

3-chloro-2-methyl-4-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEJEZNUFWIEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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